1-(oxolan-2-yl)propan-2-ol
Description
1-(Oxolan-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is also known by its IUPAC name, 1-tetrahydro-2-furanyl-2-propanol . This compound has garnered attention in the scientific community due to its diverse applications in various fields of research and industry.
Properties
CAS No. |
872303-23-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-7-3-2-4-9-7/h6-8H,2-5H2,1H3 |
InChI Key |
CAHGFMDHALWJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCO1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)propan-2-ol can be synthesized through various synthetic routes. One common method involves the reaction of tetrahydrofuran with propylene oxide in the presence of a strong acid catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and the reaction time ranging from 2 to 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions may occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Scientific Research Applications
1-(Oxolan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(oxolan-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . Additionally, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar structure but differs in the position of the oxolane ring.
3-(Oxolan-2-yl)propan-1-ol: Another structurally related compound with different functional group positioning.
Uniqueness: 1-(Oxolan-2-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Biological Activity
1-(Oxolan-2-yl)propan-2-ol, also known as (2S)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique oxolane structure contributes to its potential biological activities, making it a valuable compound for various applications, including drug development and synthetic chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which are crucial in drug development.
- Enzyme Interaction : The hydroxyl group present in the molecule can participate in hydrogen bonding and other interactions, influencing enzyme activity and modulating biochemical pathways.
- Lipophilicity : The presence of the oxolane ring enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets effectively.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The oxolane ring may play a role in disrupting microbial membranes .
- Antiviral Properties : Some derivatives have been explored for their antiviral effects, particularly against viruses such as SARS-CoV-2. In silico studies have shown that certain compounds can inhibit viral proteases, suggesting potential therapeutic applications .
- Pharmacological Applications : The compound's derivatives are being investigated for their ability to target specific enzymes or receptors involved in various diseases, including metabolic disorders and cancer.
Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol | Antiviral | |
| (R)-2-Methyl-3-(oxolan-2-yloxy)propan-1-ol | Enzyme Inhibition |
Case Study 1: Antiviral Activity Against SARS-CoV
A study investigated the efficacy of essential oil compounds, including derivatives of oxolane-based structures, against SARS-CoV. Molecular docking simulations revealed that these compounds could effectively bind to the viral protease, inhibiting its activity and thus preventing viral replication .
Case Study 2: Enzyme Interaction Profiles
Research examining the interaction profiles of (R)-2-Methyl-3-(oxolan-2-yloxy)propan-1-ol demonstrated significant inhibition of specific enzymes involved in lipid metabolism. This inhibition was linked to the compound’s ability to modify lipid bilayer properties, enhancing its therapeutic potential against metabolic disorders.
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